6H-Purine-6-thione, 2-chloro-1,9-dihydro-
Overview
Description
6H-Purine-6-thione, 2-chloro-1,9-dihydro-: is a chemical compound with the molecular formula C5H3ClN4S and a molecular weight of 186.62 g/mol . It is also known by its IUPAC name 2-chloro-3,7-dihydropurine-6-thione . This compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation.
Chemical Reactions Analysis
6H-Purine-6-thione, 2-chloro-1,9-dihydro-: undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thione group can participate in oxidation and reduction reactions, leading to the formation of different sulfur-containing products.
Addition Reactions: The compound can undergo addition reactions with various reagents, forming new chemical bonds.
Common reagents and conditions used in these reactions include chlorinating agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6H-Purine-6-thione, 2-chloro-1,9-dihydro-: has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Purine-6-thione, 2-chloro-1,9-dihydro- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with DNA and proteins, potentially affecting cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6H-Purine-6-thione, 2-chloro-1,9-dihydro-: can be compared with other similar compounds, such as:
6-Thioguanine: A purine analog used in cancer treatment.
2-Chloroadenine: Another purine derivative with potential biological activities.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
The uniqueness of 6H-Purine-6-thione, 2-chloro-1,9-dihydro-
Properties
IUPAC Name |
2-chloro-3,7-dihydropurine-6-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXGTHOISSEFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)N=C(N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961189 | |
Record name | 2-Chloro-9H-purine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40769-62-8 | |
Record name | 6H-Purine-6-thione, 2-chloro-1,9-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040769628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC508455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-9H-purine-6-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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